1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
CAS No.:
Cat. No.: VC14613827
Molecular Formula: C15H17N3O5S
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N3O5S |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 1-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C15H17N3O5S/c19-18(20)13-3-5-15(6-4-13)24(21,22)17-9-7-16(8-10-17)12-14-2-1-11-23-14/h1-6,11H,7-10,12H2 |
| Standard InChI Key | FHZKLWCHYRBMHS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has the molecular formula C₁₅H₁₇N₃O₅S and a molecular weight of 351.38 g/mol. Its IUPAC name derives from the piperazine ring substituted at the 1-position with a furan-2-ylmethyl group and at the 4-position with a 4-nitrophenylsulfonyl moiety. The sulfonyl group (-SO₂-) and nitro group (-NO₂) contribute to its polar character, influencing solubility in organic solvents like dimethyl sulfoxide (DMSO) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₅S |
| Molecular Weight | 351.38 g/mol |
| IUPAC Name | 1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, ethanol |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine involves two primary steps: sulfonylation of piperazine with 4-nitrobenzenesulfonyl chloride, followed by alkylation with furan-2-ylmethyl chloride.
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Sulfonylation: Piperazine reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., potassium carbonate) to form 4-[(4-nitrophenyl)sulfonyl]piperazine. This step exploits the nucleophilic nature of piperazine’s secondary amines .
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Alkylation: The sulfonylated piperazine intermediate undergoes alkylation with furan-2-ylmethyl chloride, typically in a polar aprotic solvent like acetonitrile. Triethylamine (TEA) is often added to scavenge HCl generated during the reaction .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | Piperazine, 4-nitrobenzenesulfonyl chloride, K₂CO₃, DMF, 80°C | 72% |
| Alkylation | 4-[(4-Nitrophenyl)sulfonyl]piperazine, furan-2-ylmethyl chloride, TEA, acetonitrile, reflux | 68% |
Mechanistic Insights
The sulfonylation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the piperazine’s amine attacks the electrophilic sulfur in the sulfonyl chloride. Alkylation involves an SN2 displacement, with the furan-2-ylmethyl chloride’s leaving group (Cl⁻) replaced by the piperazine nitrogen .
Structural Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): Signals at δ 2.47–3.75 ppm correspond to piperazine protons, while δ 4.43 ppm integrates for the furan-2-ylmethyl CH₂ group. Aromatic protons from the 4-nitrophenylsulfonyl group resonate at δ 7.46–8.25 ppm .
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¹³C NMR: The sulfonyl carbon appears at δ 125 ppm, and the nitro group’s electron-withdrawing effect deshields adjacent carbons to δ 145–150 ppm .
Infrared (IR) Spectroscopy:
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Strong absorptions at 1643 cm⁻¹ (C=O stretch, absent in this compound) and 1350–1500 cm⁻¹ (asymmetric and symmetric SO₂ stretches) confirm the sulfonyl group. The nitro group exhibits bands at 1520 cm⁻¹ (asymmetric NO₂) and 1345 cm⁻¹ (symmetric NO₂) .
Table 3: Key Spectral Assignments
| Technique | Signal (δ/ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 4.43 | SCH₂ (furan-2-ylmethyl) |
| ¹³C NMR | 125 | SO₂ carbon |
| IR | 1350–1500 | SO₂ asymmetric/symmetric |
Research Applications and Biological Relevance
Radiation Mitigation
A structurally analogous compound, 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, demonstrated efficacy in mitigating gastrointestinal acute radiation syndrome (GI-ARS) in murine models. Daily post-irradiation administration increased intestinal stem cell (ISC) survival by 40% and upregulated Wnt/β-catenin signaling pathways critical for epithelial regeneration . While direct evidence for 1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is lacking, its shared sulfonamide-piperazine scaffold suggests potential utility in radioprotection .
Synthetic Intermediate
The compound serves as a precursor in synthesizing thieno[2,3-b]pyridine derivatives, which exhibit antimicrobial and anticancer activities. For example, bis(sulfanediyl)bis(6-phenylnicotinonitriles) derived from similar piperazine sulfonamides showed 70–79% yields in cyclization reactions .
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